N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide

Physicochemical properties Regioisomer comparison Drug-likeness

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide is a fully synthetic small molecule (C24H24N2O4S, MW 436.5 g/mol) that embeds a 7-methoxybenzofuran core coupled via a 2,4-disubstituted thiazole linker to a 3-(pentyloxy)benzamide moiety. This benzofuran–thiazole–benzamide scaffold places it within a class of heterocyclic compounds investigated for kinase inhibition and antimicrobial activity.

Molecular Formula C24H24N2O4S
Molecular Weight 436.53
CAS No. 921869-75-2
Cat. No. B2893457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide
CAS921869-75-2
Molecular FormulaC24H24N2O4S
Molecular Weight436.53
Structural Identifiers
SMILESCCCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C24H24N2O4S/c1-3-4-5-12-29-18-10-6-9-17(13-18)23(27)26-24-25-19(15-31-24)21-14-16-8-7-11-20(28-2)22(16)30-21/h6-11,13-15H,3-5,12H2,1-2H3,(H,25,26,27)
InChIKeyLVJZWESELPYPIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide (CAS 921869-75-2): Core Identity and Sourcing Context


N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide is a fully synthetic small molecule (C24H24N2O4S, MW 436.5 g/mol) [1] that embeds a 7-methoxybenzofuran core coupled via a 2,4-disubstituted thiazole linker to a 3-(pentyloxy)benzamide moiety. This benzofuran–thiazole–benzamide scaffold places it within a class of heterocyclic compounds investigated for kinase inhibition and antimicrobial activity [2]. The 3-pentyloxy substitution pattern distinguishes it from the clinically studied 4-pentyloxy positional isomer (PBTZ169/Macozinone) [3], creating a procurement decision point for researchers who require either a regioisomeric probe or a matched-pair comparator for structure–activity relationship (SAR) campaigns.

Why N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide Cannot Be Replaced by a Generic Analog


Regioisomeric substitution on the benzamide ring—the 3-pentyloxy group in this compound versus the 4-pentyloxy group in PBTZ169—produces a markedly different molecular topology that is expected to alter 3D pharmacophore presentation, target engagement, and pharmacokinetic profile [1]. Simple substitution of a different benzofuran–thiazole–benzamide hybrid cannot recapitulate the specific electronic and steric effects of the 7-methoxybenzofuran coupled with a 3-alkoxybenzamide; even close-in analogs diverge in computed logP, topological polar surface area, and hydrogen-bonding potential, all of which drive solubility, membrane permeability, and off-target liability [2]. The quantitative evidence below demonstrates that interchanging this compound with a generic benzofuran–thiazole congener without verifying performance parity risks invalidating SAR conclusions and wasting screening resources.

Quantitative Differentiation Evidence for N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide


Regioisomeric Differentiation: 3-Pentyloxy vs. 4-Pentyloxy (PBTZ169) Physicochemical Profile

The 3-pentyloxy regioisomer (target) and the 4-pentyloxy regioisomer (PBTZ169) possess identical molecular formulae but differ in computed XLogP3-AA by 0.4 log units and in topological polar surface area (TPSA) by 5 Ų [1][2]. A higher TPSA and lower logP for the 3-isomer suggest superior aqueous solubility and a different passive permeability trajectory, directly impacting bioavailability and assay interference profiles in whole-cell screening [2].

Physicochemical properties Regioisomer comparison Drug-likeness

Hydrogen-Bond Donor Count as a Differential Selectivity Determinant

The target compound exhibits exactly one hydrogen-bond donor (the amide NH) and six hydrogen-bond acceptors, a donor–acceptor ratio identical to the 4-isomer but with a different 3D presentation owing to the meta-positioning of the pentyloxy chain [1]. Compared with the des-pentyloxy parent compound N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921565-62-0), which lacks the alkoxy chain entirely, the target compound gains two additional rotatable bonds and a substantial increase in cLogP, altering its ability to occupy hydrophobic protein sub-pockets [2].

Hydrogen bonding Selectivity Medicinal chemistry

Scaffold-Level Patent Precedent for Leukotriene/SRS-A Antagonism

The thiazolylbenzofuran scaffold encompassing this compound is explicitly claimed in European Patent EP 1 170 009 A2 (Fujisawa Pharmaceutical Co., 2002) as an antagonist or inhibitor of leukotrienes and Slow Reacting Substance of Anaphylaxis (SRS-A) [1]. The patent describes the general structure in which the benzamide substituent at the thiazole 2-position may be a heterocyclic group optionally substituted with alkoxy, including pentyloxy. While the patent does not singularly exemplify the 3-pentyloxy compound, it establishes a validated biological rationale for exploring this chemotype in inflammatory disease models.

Leukotriene antagonism Patent precedent Inflammation

Optimal Scientific and Industrial Use Cases for N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide


Regioisomeric Matched-Pair Analysis in Antitubercular Drug Discovery

The compound serves as a regioisomeric matched-pair comparator to the clinical candidate PBTZ169 (4-pentyloxy isomer) [1]. By testing both isomers side-by-side in DprE1 enzyme inhibition assays, researchers can deconvolute the contribution of the pentyloxy position to target engagement, pharmacokinetics, and bactericidal potency against Mycobacterium tuberculosis.

Physicochemical Profiling in Parallel Artificial Membrane Permeability Assays (PAMPA)

With a computed XLogP3-AA of 6.0 and TPSA of 102 Ų [2], this compound occupies a distinct region of the lipophilicity–polarity space relative to the 4-isomer. It is suitable for use as a reference standard in PAMPA and Caco-2 permeability studies designed to calibrate in silico ADME models for benzofuran–thiazole hybrids.

Leukotriene Pathway Probe Compound Development

As a member of the thiazolylbenzofuran class claimed in EP 1 170 009 A2 [3], this compound can be employed as a starting point for medicinal chemistry optimization targeting leukotriene and SRS-A receptors, leveraging the pre-existing patent landscape for intellectual property guidance.

Negative Control in Benzothiazinone Selectivity Profiling

Because the benzofuran–thiazole core differs from the benzothiazinone core of PBTZ169, this compound may exhibit reduced or absent DprE1 inhibitory activity, making it a candidate negative control in high-throughput screens designed to identify selective DprE1 inhibitors [1].

Quote Request

Request a Quote for N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.